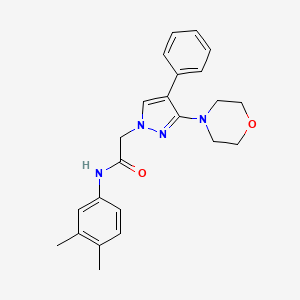

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a 3-morpholino-4-phenyl-substituted pyrazole moiety.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-17-8-9-20(14-18(17)2)24-22(28)16-27-15-21(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKWWQMATQBBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Morpholine Ring: The pyrazole intermediate can then be reacted with morpholine under suitable conditions.

Acylation: The final step involves the acylation of the pyrazole-morpholine intermediate with 3,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C21H24N4O2

- Molecular Weight : 380.44 g/mol

Properties Table

| Property | Value |

|---|---|

| IUPAC Name | N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide |

| InChI Key | FSPFCVVSUHGVQV-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Gram-positive bacteria .

Antimicrobial Activity Table

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.20 | Bactericidal |

| 10 | 0.30 | Fungicidal |

Anticancer Potential

The compound is also being evaluated for its anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole-based compounds exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) .

Case Study: Antiproliferative Activity

In a recent study, several pyrazole derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines:

- Cell Lines Tested : A375 (melanoma), MCF-7 (breast), DU145 (prostate)

- Findings : Some compounds showed IC50 values indicative of strong anticancer activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.

Enzyme Inhibition

Research has also focused on the enzyme-inhibitory potential of pyrazole derivatives. For example, studies have shown that certain derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial for conditions like gout .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Key Observations:

- Molecular Weight and Complexity: The target compound likely has a higher molecular weight than simpler analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (234.33 g/mol) due to the morpholino-pyrazole group. Chromen-4-one and benzoquinazoline derivatives (e.g., ) exhibit even higher molecular weights (>500 g/mol), which may impact solubility and bioavailability .

- Melting Points: The presence of aromatic and heterocyclic groups correlates with elevated melting points. For example, the chromen-4-one derivative in melts at 302–304°C, whereas the diethylamino-substituted acetamide in melts at 66–69°C. The target compound’s morpholino-pyrazole group may similarly increase its melting point compared to aliphatic analogs .

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the pyrazole derivative class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with a 1,3-diketone.

- Substitution Reactions : The introduction of the 3-morpholino and 3,4-dimethylphenyl groups occurs through nucleophilic substitution.

- Acetylation : The final step involves acetylation to yield the acetamide group.

These steps can be optimized for yield and purity using various techniques such as chromatography .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. A related compound was found to disrupt bacterial cell membranes, leading to cell lysis . This suggests that this compound may also possess similar properties.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors involved in pain and inflammation signaling.

Case Study 1: Anticancer Effects

In a controlled study involving various pyrazole derivatives, researchers found that this compound exhibited IC50 values comparable to established anticancer drugs against several cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the efficacy .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound using an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide?

- Synthesis of this compound requires optimizing regioselectivity and reaction efficiency. Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are foundational for constructing the pyrazole core. However, challenges like low regioselectivity in triazole formation must be addressed using temperature control or catalytic systems . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Key parameters include mean C–C bond length deviations (e.g., <0.002 Å) and R factors (e.g., 0.042 for precision). For non-crystalline samples, NMR (1H/13C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams for lab access. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride). Toxicity assessments for intermediates should guide personal protective equipment (PPE) selection, particularly for morpholino and acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, factorial designs can isolate interactions between morpholino group reactivity and solvent polarity. Computational feedback loops, where experimental data refine quantum chemical models, further optimize conditions iteratively .

Q. What advanced computational methods are used to predict this compound’s reactivity in novel reactions?

- Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways for the pyrazole-morpholino scaffold. Machine learning algorithms trained on PubChem data can predict regioselectivity in heterocyclic reactions. Hybrid approaches combining molecular dynamics and density functional theory (DFT-MD) simulate solvent effects on reaction kinetics .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For enzyme inhibition studies, kinetic assays (e.g., Michaelis-Menten analysis) with fluorogenic substrates are recommended. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies targeting key residues .

Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?

- Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes, polymeric nanoparticles) enhance solubility. Quantitative Structure-Activity Relationship (QSAR) models guide structural modifications, such as introducing sulfone or phosphonate groups to improve hydrophilicity without compromising activity .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Cross-validate with alternative techniques: 2D NMR (HSQC, HMBC) resolves signal overlap, while IR spectroscopy confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). If crystallographic data conflicts with computational predictions, re-examine solvent effects or crystal packing forces in the model .

Q. What methodologies reconcile discrepancies between computational predictions and experimental reaction outcomes?

- Perform sensitivity analysis on computational parameters (e.g., basis set selection in DFT). Experimental validation via in situ monitoring (Raman spectroscopy) detects intermediates not modeled in silico. Collaborative frameworks like ICReDD’s "reaction design" integrate both approaches iteratively .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.